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Compound of Interest

Compound Name: 2-(Hexylamino)ethanol

Cat. No.: B1266705 Get Quote

N-Hexylethanolamine, also known by its IUPAC name 2-(Hexylamino)ethanol, is a

bifunctional organic molecule belonging to the alkanolamine family. Its structure is

characterized by a secondary amine and a primary alcohol (hydroxyl group), tethered by an

ethylene bridge, and featuring a six-carbon hexyl chain. This unique amphiphilic architecture—

a polar head group (amine and alcohol) and a nonpolar hydrocarbon tail—is the primary

determinant of its chemical behavior and utility. It imparts surface-active properties, making it a

valuable intermediate and active ingredient in formulations ranging from industrial corrosion

inhibitors and surfactants to potential building blocks in pharmaceutical synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of

N-hexylethanolamine, offering field-proven insights into its reactivity, characterization, and

handling. The information herein is synthesized to support research and development activities

by providing the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific work. N-

Hexylethanolamine is registered under several identifiers, which are crucial for database

searches and regulatory compliance.

IUPAC Name: 2-(Hexylamino)ethan-1-ol[1]

CAS Number: 54596-69-9[1]
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Molecular Formula: C₈H₁₉NO[1]

Synonyms: 2-Hexylaminoethanol, N-(n-Hexyl)ethanolamine

The molecule's structure contains two key reactive centers: the lone pair of electrons on the

nitrogen atom and the hydroxyl group's oxygen atom. The hexyl chain provides lipophilicity,

balancing the hydrophilicity of the amino-alcohol head.

Caption: Molecular structure of N-Hexylethanolamine.

Physical Properties
The physical properties of N-Hexylethanolamine are largely dictated by its amphiphilic nature.

While comprehensive experimental data is sparse in publicly available literature, a combination

of reported and computed values provides a solid profile. The molecule is expected to be a

liquid at room temperature with moderate viscosity.

Property Value Source

Molecular Weight 145.24 g/mol PubChem[1]

Boiling Point
121-122 °C at 19 mbar (14.25

mmHg)
NIST WebBook[2]

Topological Polar Surface Area 32.3 Å² (Computed) PubChem[1]

XLogP3 (Octanol-Water

Partition)
1.4 (Computed) PubChem[1]

Hydrogen Bond Donor Count 2 (Computed) PubChem[1]

Hydrogen Bond Acceptor

Count
2 (Computed) PubChem[1]

Rotatable Bond Count 7 (Computed) PubChem[1]

The computed XLogP3 value of 1.4 suggests that N-hexylethanolamine has a slight preference

for the octanol phase over the aqueous phase, confirming its amphiphilic character. This

balance is critical for its function as a surfactant and emulsifier, allowing it to orient at oil-water
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interfaces. Its ability to act as both a hydrogen bond donor (from O-H and N-H) and acceptor

(at N and O) contributes to its miscibility with a range of polar solvents.

Chemical Properties and Reactivity
The chemistry of N-hexylethanolamine is defined by its two functional groups, which can react

independently or, in some cases, concertedly.
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Caption: Key reactivity sites of N-Hexylethanolamine.

Basicity and pKa
The secondary amine group confers basic properties to the molecule. The pKa of the conjugate

acid (R₂NH₂⁺) of a typical secondary amine is around 10-11. For N-hexylethanolamine, the

electron-withdrawing effect of the nearby hydroxyl group is expected to slightly lower this value.

The pKa is a critical parameter for applications in pH-controlled formulations, such as in

corrosion inhibitors or emulsifiers, where protonation state dictates solubility and activity. An

experimental determination is recommended for precise formulation work (see Section 6 for

protocol).

Reactions of the Amine Group
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Acid-Base Reactions: As a base, it readily reacts with acids to form the corresponding

ammonium salt, a reaction fundamental to its use as a corrosion inhibitor or pH adjuster.

Acylation: The amine nitrogen is a potent nucleophile and reacts with acylating agents like

acid chlorides or anhydrides to form stable amides.

N-Nitrosation: Like other secondary amines, it can react with nitrosating agents (e.g., nitrous

acid formed from nitrites in acidic conditions) to form N-nitrosamines, which are often

carcinogenic.[3] This is a critical consideration for applications in environments where nitrites

may be present.

Reactions of the Hydroxyl Group
Esterification: The primary alcohol can be esterified by reaction with carboxylic acids (often

under acidic catalysis) or their derivatives to produce esters. These derivatives can serve as

specialized surfactants or lubricants.

Etherification: The hydroxyl group can be converted into an ether, for example, through the

Williamson ether synthesis. Ethoxylation, the reaction with ethylene oxide, is a common

industrial modification to enhance the water solubility and surfactant properties of related

molecules.[4]

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using

appropriate oxidizing agents. Strong oxidants like periodate can cleave the bond between

the nitrogen-bearing carbon and the alcohol-bearing carbon, a reaction characteristic of 1,2-

amino alcohols.[5]

Spectroscopic Profile
For structural verification and quality control, a combination of spectroscopic methods is

essential.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different

proton environments: a triplet for the terminal methyl group of the hexyl chain (~0.9 ppm), a

broad multiplet for the -(CH₂)₄- methylene groups of the hexyl chain (~1.3-1.6 ppm), a triplet

for the -NH-CH₂- group (~2.6 ppm), a triplet for the -CH₂-OH group (~3.6 ppm), and broad,

exchangeable singlets for the N-H and O-H protons.
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¹³C NMR (Carbon NMR): The spectrum will show eight distinct signals corresponding to each

unique carbon atom in the molecule. The carbons closer to the electronegative nitrogen and

oxygen atoms will appear further downfield (higher ppm).

IR (Infrared) Spectroscopy: Key characteristic peaks include a broad absorption band in the

3300-3500 cm⁻¹ region due to O-H and N-H stretching, and C-H stretching peaks just below

3000 cm⁻¹.

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) would

be observed at m/z = 145. A prominent fragment is often observed from alpha-cleavage,

resulting in a peak at m/z = 44, corresponding to the [CH₂=NH-CH₂]⁺ fragment.[1]

Synthesis Pathway
The primary industrial synthesis of N-hexylethanolamine involves the reaction of a primary

amine (n-hexylamine) with ethylene oxide.[6][7][8] This reaction is an example of nucleophilic

ring-opening of an epoxide.
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Ethoxylation Purification
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Caption: Industrial synthesis workflow for N-Hexylethanolamine.

The reaction stoichiometry must be carefully controlled. Using an excess of n-hexylamine

favors the formation of the desired mono-adduct, N-hexylethanolamine. If ethylene oxide is in

excess, further reaction can occur to form the di-adduct, N-hexyl-diethanolamine. The final

product is typically purified by distillation to remove unreacted starting materials and

byproducts.[6]

Experimental Protocol: Potentiometric Titration for
pKa Determination
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The following protocol outlines a robust method for determining the pKa of the secondary

amine in N-hexylethanolamine. This self-validating system relies on precise pH measurement

and volumetric additions of a standardized titrant.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N-

hexylethanolamine via potentiometric titration.

Materials:

N-Hexylethanolamine (high purity)

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Deionized, CO₂-free water

Calibrated pH meter with a glass electrode

Magnetic stirrer and stir bar

25 mL burette (Class A)

100 mL beaker

Methodology:

Preparation of Analyte Solution: Accurately weigh approximately 0.145 g (1 mmol) of N-

hexylethanolamine and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL

beaker. Add a magnetic stir bar.

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and

10.00) according to the manufacturer's instructions.

Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode and the

tip of the burette into the solution, ensuring they do not touch the stir bar or the beaker walls.

Initial Measurement: Begin stirring gently. Record the initial pH of the N-hexylethanolamine

solution.
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Titration Procedure:

Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5 mL).

After each addition, allow the pH reading to stabilize and record both the volume of titrant

added and the corresponding pH.

As the pH begins to change more rapidly (approaching the equivalence point), reduce the

increment size to 0.1 mL to capture the inflection point accurately.

Continue the titration well past the equivalence point until the pH curve flattens in the

acidic region.

Data Analysis:

Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the

titration curve.

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve

(the center of the inflection). This can be found visually or by calculating the first derivative

(ΔpH/ΔV).

The volume at the half-equivalence point is V_eq / 2.

Find the pH on the titration curve that corresponds to the volume at the half-equivalence

point (V_eq / 2). According to the Henderson-Hasselbalch equation, at this point, pH =

pKa.[2][9]

Causality and Trustworthiness: This potentiometric method is highly trustworthy because the

pKa is determined directly from the titration curve's shape, which is a fundamental

representation of the equilibrium between the base and its conjugate acid. The half-

equivalence point is where the concentrations of the protonated (R₂NH₂⁺) and unprotonated

(R₂NH) forms are equal, providing a direct measurement of the pKa.[9]

Key Applications
The bifunctional and amphiphilic nature of N-hexylethanolamine makes it a versatile molecule

in several industrial applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://sacbiotech.wordpress.com/wp-content/uploads/2017/08/amino_acid_titration.pdf
https://www.geeksforgeeks.org/biology/titration-curve-of-amino-acids-experiment-significance-pka/
https://www.geeksforgeeks.org/biology/titration-curve-of-amino-acids-experiment-significance-pka/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Surfactants and Emulsifiers: Its ability to reduce surface tension makes it an effective

component in detergents, cleaning products, and emulsifying agents for creating stable oil-

in-water or water-in-oil mixtures.[4]

Corrosion Inhibitors: In aqueous systems, N-hexylethanolamine can adsorb onto metal

surfaces. The nitrogen and oxygen atoms chelate the metal, while the hydrophobic hexyl

chain forms a protective barrier against corrosive agents. Its basicity also helps in

neutralizing acidic components.

Wetting Agents: In textile and agricultural formulations, it can be used as a wetting agent to

lower the contact angle of liquids on surfaces, ensuring even spreading and penetration.[4]

Chemical Intermediate: It serves as a building block for the synthesis of more complex

molecules, including pharmaceuticals, specialized polymers, and higher-order surfactants

through derivatization of its amine or hydroxyl groups.[4]

Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for N-hexylethanolamine is not

widely available, its properties can be inferred from similar alkanolamines. It should be handled

as a corrosive and potentially toxic substance.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat. If working with heated material or in a poorly ventilated area,

respiratory protection may be required.

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area,

preferably a fume hood. Keep away from strong oxidizing agents, strong acids, and sources

of ignition.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials.

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15

minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move

the person to fresh air. Seek immediate medical attention for any significant exposure.
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Conclusion
N-Hexylethanolamine is a functionally rich molecule whose value lies in the interplay between

its secondary amine, primary alcohol, and lipophilic hexyl chain. This guide has detailed its

chemical identity, physical and chemical properties, spectroscopic signature, and primary

synthesis route. Its utility as a surfactant, corrosion inhibitor, and chemical intermediate is

directly linked to its amphiphilic structure and the reactivity of its dual functional groups. By

providing a framework for its characterization and a protocol for determining its fundamental

pKa value, this document serves as a critical resource for scientists and developers looking to

leverage the unique properties of N-hexylethanolamine in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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